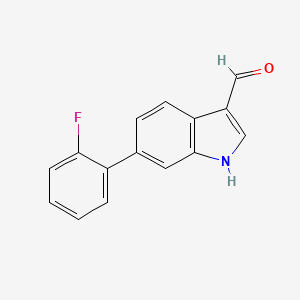

6-(2-fluorophenyl)-1H-indole-3-carbaldehyde

Description

6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative with the molecular formula C₁₅H₁₀FNO and CAS number 1214390-97-2 . Indole derivatives are structurally significant due to their presence in natural products and pharmaceuticals, often exhibiting diverse biological activities such as antimicrobial, anticancer, and enzyme inhibitory properties . The compound features a fluorine atom at the ortho position of the phenyl ring attached to the indole core, which may influence its electronic properties, solubility, and binding interactions in biological systems.

Properties

IUPAC Name |

6-(2-fluorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-14-4-2-1-3-12(14)10-5-6-13-11(9-18)8-17-15(13)7-10/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGROCACFFXSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=CN3)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Indole derivatives, including 6-(2-fluorophenyl)-1H-indole-3-carbaldehyde, are recognized for their diverse biological activities. The indole scaffold is particularly significant in the development of anticancer agents. Research indicates that compounds derived from indoles can inhibit cancer cell proliferation and induce apoptosis. For instance, indole-3-carbinol has shown efficacy against hormone-dependent cancers such as breast and prostate cancer by modulating estrogen metabolism .

Case Studies in Anticancer Activity

- Compound Efficacy : In studies involving indole derivatives, certain compounds have demonstrated potent antiproliferative activity against various cancer cell lines. For example, one study reported a compound with an IC50 of 5.0 µM against Huh7 hepatocellular carcinoma cells, indicating significant potential for targeting tubulin polymerization .

- Mechanistic Insights : The mechanism of action often involves the arrest of the cell cycle at specific phases (e.g., G2/M phase) and the induction of apoptosis through interactions with cellular targets like tubulin .

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various organic synthesis methods, which are crucial for generating new derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. SAR studies have revealed that modifications on the indole ring can significantly influence the compound's biological activity.

Key Findings from SAR Studies

- Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring has been linked to enhanced potency in inhibiting cancer cell growth. For instance, fluorinated derivatives often exhibit improved interactions with biological targets compared to their non-fluorinated counterparts .

- Targeting Mechanisms : Compounds derived from this scaffold have shown potential in targeting critical pathways involved in tumor growth and metastasis, making them promising candidates for further development .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Expanded Biological Testing : Further studies should assess the compound's efficacy across a broader range of cancer types and explore its potential synergistic effects when combined with existing chemotherapeutics.

- Development of Analogues : Creating analogues with varied substitutions may yield compounds with improved selectivity and reduced side effects.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the anticancer effects will be essential for understanding how these compounds can be effectively utilized in clinical settings.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of enzymes involved in disease pathways.

Receptors: Binding to receptors involved in signal transduction.

Comparison with Similar Compounds

Fluorinated Indole-3-carbaldehyde Positional Isomers

Compounds with fluorine at different positions on the indole ring are critical for structure-activity relationship (SAR) studies. Key examples include:

*Similarity scores (0–1) reflect structural resemblance to 6-(2-fluorophenyl)-1H-indole-3-carbaldehyde .

- Impact of Fluorine Position :

- 6-Fluoro (indole ring): Higher similarity (0.96) suggests closer physicochemical properties to the target compound.

- 5-Fluoro : Lower similarity (0.94) may correlate with altered electronic effects due to proximity to the aldehyde group.

- 4-Fluoro : Reduced similarity (0.89) implies significant differences in steric or electronic profiles .

Substituted Benzyl Derivatives

Variations in the phenyl ring substituents modulate biological activity:

- Halogen Effects: The chloro-fluoro derivative (CAS 420814-87-5) shows increased molecular weight (287.72 vs.

Core Structure Modifications

- Indene vs.

- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, altering reactivity .

Biological Activity

6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

The compound features an indole structure with a carbaldehyde functional group and a fluorine substitution on the phenyl ring. This specific arrangement is believed to enhance its biological activity through increased lipophilicity and improved binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's affinity for these targets, which can lead to significant biological effects, including:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against various pathogens.

Anticancer Activity

Research indicates that indole derivatives, including this compound, can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that related indole compounds can induce apoptosis in gastric cancer cell lines by targeting tubulin polymerization pathways .

| Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | TBD | Tubulin | Induces apoptosis |

| Compound 2 | 0.011 | Gastric cancer cells (MGC-803) | Strong cytotoxicity |

| Compound 16 | 2.66 | A549 lung cancer cells | Promotes apoptosis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that related indole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed high inhibition rates against Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Effects

A study focused on the synthesis of various indole derivatives, including this compound, reported significant anticancer activity against multiple cell lines. The mechanism involved the arrest of the cell cycle at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic proteins such as Bax and cleaved-Caspase7 .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial efficacy of indole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity, highlighting the potential for development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.